molecular formula C18H11B B1599144 6-Bromochrysene CAS No. 7397-93-5

6-Bromochrysene

Cat. No.: B1599144
CAS No.: 7397-93-5
M. Wt: 307.2 g/mol
InChI Key: FAAAKDIORRDGMS-UHFFFAOYSA-N
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Description

6-Bromochrysene is a polycyclic aromatic hydrocarbon (PAH) derivative where a bromine atom substitutes the hydrogen at the 6-position of the chrysene backbone. Chrysene itself consists of four fused benzene rings, and bromination introduces unique electronic and steric properties. Brominated PAHs like this compound are often explored in materials science and organic electronics due to bromine's electron-withdrawing effects, which can modulate electronic properties.

Properties

IUPAC Name

6-bromochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAAKDIORRDGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224709
Record name Chrysene, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7397-93-5
Record name Chrysene, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochrysene typically involves the bromination of chrysene. One common method is the electrophilic aromatic substitution reaction, where chrysene is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromochrysene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromochrysene in chemical reactions involves the activation of the bromine atom, making it a reactive site for further chemical transformations. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Bromochrysene with structurally related compounds, focusing on molecular weight, substituent effects, and applications:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Key Properties/Applications
This compound C₁₈H₁₁Br 307.19* Not provided Position 6 Potential use in electronics; bromine enhances electron-withdrawing effects and stability
6-Hydroxychrysene C₁₈H₁₂O 244.29 37515-51-8 Position 6 Higher solubility in polar solvents; environmental metabolite of chrysene
Bromobenzene C₆H₅Br 157.02 108-86-1 Single benzene ring Simple brominated aromatic; solvent/intermediate; flammable
6-Bromoindole-3-carboxaldehyde C₉H₆BrNO 240.06 Not provided Indole position 6 Pharmaceutical building block; used in organic synthesis

*Molecular weight calculated based on chrysene (C₁₈H₁₂, MW 228.29) + Br (79.90).

Key Observations:
  • Substituent Effects: Bromine in this compound increases molecular weight and lipophilicity compared to 6-Hydroxychrysene, which has a polar -OH group. This difference impacts solubility; 6-Hydroxychrysene is more soluble in polar solvents, whereas this compound is likely more stable in non-polar environments .
  • In contrast, hydroxyl groups in 6-Hydroxychrysene may facilitate hydrogen bonding, influencing its environmental persistence .

Biological Activity

6-Bromochrysene is a polycyclic aromatic hydrocarbon (PAH) derived from chrysene, known for its structural complexity and potential biological activities. This article focuses on the biological activity of this compound, emphasizing its mechanisms of action, interactions with biological macromolecules, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by a bromine atom substituted at the sixth position of the chrysene framework. Its chemical structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.

The biological effects of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis.
  • Electrophilic Substitution : The bromine atom facilitates electrophilic aromatic substitution, allowing this compound to form reactive intermediates that can interact with cellular macromolecules.
  • Enzyme Inhibition : It has been shown to inhibit certain metabolic enzymes, affecting the metabolism of other carcinogens such as benzo(a)pyrene.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways .

Cytotoxicity Studies

A series of cytotoxicity assays revealed that this compound has significant cytotoxic effects on human cancer cell lines. The concentration-dependent effects suggest that higher doses lead to increased cell death rates. Table 1 summarizes the cytotoxicity data across different cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse models. The compound was administered intraperitoneally, showing promising results in inhibiting tumor growth.
  • Mechanistic Insights : Research involving molecular docking studies has provided insights into how this compound interacts with key proteins involved in cancer progression, such as p53 and Bcl-2. These interactions suggest a potential for developing targeted therapies based on this compound .

Safety and Toxicological Concerns

Despite its promising biological activities, the safety profile of this compound must be considered. Studies indicate that it can produce tumors in animal models, raising concerns about its carcinogenic potential. Long-term exposure studies are essential to fully understand its safety implications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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